molecular formula C16H16N2O2 B8804646 2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 475992-34-8

2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B8804646
M. Wt: 268.31 g/mol
InChI Key: NLVDNFHZGVXUHV-UHFFFAOYSA-N
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Patent
US06916826B2

Procedure details

The title compound, pale yellow solid, m.p. 163° C. and MS: m/e=268.1 (M+), was prepared in accordance with the general method of example 1 from 2-amino-4-methyl-pyridine and 3,4-dimethoxy-phenacylbromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:14](=O)[CH2:15]Br>>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:14]2[N:1]=[C:2]3[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]3[CH:15]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(CBr)=O)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=1N=C2N(C=CC(=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.